Product packaging for 3-Chloro-4-methyl-5-nitrobenzoic acid(Cat. No.:CAS No. 181871-69-2)

3-Chloro-4-methyl-5-nitrobenzoic acid

Cat. No.: B3034505
CAS No.: 181871-69-2
M. Wt: 215.59 g/mol
InChI Key: STKVPMWGJYNHPT-UHFFFAOYSA-N
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Description

Overview of Aromatic Carboxylic Acid Derivatives

Aromatic carboxylic acids are organic compounds characterized by a carboxyl group (-COOH) directly attached to an aromatic ring. numberanalytics.com The simplest example of this class is benzoic acid. britannica.com These compounds and their derivatives are integral to both industrial and biological chemistry. The reactivity of aromatic carboxylic acids is influenced by the interplay between the aromatic ring and the carboxyl group. numberanalytics.com The carboxyl group itself is deactivating, meaning it makes electrophilic substitution reactions on the aromatic ring occur less readily than in benzene (B151609). britannica.com

Carboxylic acid derivatives are formed by replacing the hydroxyl (-OH) portion of the carboxyl group with other functional groups. msu.edulibretexts.org Common derivatives include esters, amides, acid halides, and acid anhydrides. These derivatives are involved in a vast number of chemical transformations, making them fundamental building blocks in organic synthesis. msu.edu

Significance of Halogen and Nitro Substituents in Aromatic Systems

The presence of halogen and nitro substituents on an aromatic ring profoundly alters its chemical properties. Both types of groups are electron-withdrawing, which means they reduce the electron density of the aromatic ring. msu.edulibretexts.org This deactivation makes the ring less susceptible to electrophilic aromatic substitution. lumenlearning.com

Halogen Substituents: Halogens withdraw electron density from the aromatic ring through an inductive effect due to their high electronegativity. openstax.org However, they can also donate electron density through a resonance effect because of the lone pair electrons on the halogen atom. libretexts.org In the case of halogens, the inductive effect typically outweighs the resonance effect, leading to a net deactivation of the ring. openstax.org Despite being deactivators, halogens are generally ortho-, para-directing for incoming electrophiles. minia.edu.eg

Nitro Substituents: The nitro group (-NO₂) is a powerful electron-withdrawing group due to both strong inductive and resonance effects. openstax.orglibretexts.org This makes the aromatic ring significantly less reactive towards electrophiles, often by a factor of millions compared to benzene. msu.eduopenstax.org The nitro group is a meta-director, meaning it directs incoming electrophilic substituents to the meta position on the aromatic ring. minia.edu.eg

The acidity of the benzoic acid moiety is also affected by these substituents. Electron-withdrawing groups, such as chloro and nitro groups, tend to increase the acidity of the carboxylic acid. libretexts.orglibretexts.org They achieve this by stabilizing the negative charge of the carboxylate anion that forms upon deprotonation.

Contextualizing 3-Chloro-4-methyl-5-nitrobenzoic Acid within the Scope of Chemically Relevant Benzoic Acid Analogues

This compound is a polysubstituted benzoic acid derivative. Its structure incorporates a combination of electron-withdrawing (chloro and nitro) and electron-donating (methyl) groups. The interplay of these substituents on the benzoic acid framework creates a unique chemical entity with specific reactivity patterns.

This compound serves as a valuable intermediate in organic synthesis. For instance, related nitrobenzoic acid derivatives are used in the synthesis of pharmaceuticals, agrochemicals, and dyes. chemimpex.com The presence of multiple functional groups on this compound allows for a variety of chemical transformations, making it a useful building block for creating more complex and specialized molecules.

Chemical and Physical Properties of this compound

Below is a table summarizing some of the key chemical and physical properties of this compound.

PropertyValue
Molecular Formula C₈H₆ClNO₄
Molecular Weight 215.59 g/mol cymitquimica.com
CAS Number 181871-69-2 chemsrc.com
Appearance Solid
Purity Min. 95% cymitquimica.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H6ClNO4 B3034505 3-Chloro-4-methyl-5-nitrobenzoic acid CAS No. 181871-69-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-chloro-4-methyl-5-nitrobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNO4/c1-4-6(9)2-5(8(11)12)3-7(4)10(13)14/h2-3H,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STKVPMWGJYNHPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1Cl)C(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Transformation Mechanisms of 3 Chloro 4 Methyl 5 Nitrobenzoic Acid

Reactions Involving the Nitro Group

The nitro group is a strong electron-withdrawing group that significantly influences the reactivity of the aromatic ring. It is also susceptible to reduction, providing a pathway to amino derivatives.

Reduction to Amino Derivatives

The nitro group of 3-Chloro-4-methyl-5-nitrobenzoic acid can be readily reduced to an amino group, yielding 3-Amino-4-methyl-5-chlorobenzoic acid. This transformation is a common and crucial step in the synthesis of more complex molecules, as the resulting amino group can be further functionalized. A variety of reducing agents can be employed for this purpose, with the choice of reagent often depending on the desired selectivity and reaction conditions.

Commonly used methods for the reduction of aromatic nitro groups include catalytic hydrogenation (e.g., using hydrogen gas with a palladium-on-carbon catalyst) or the use of metals in acidic media (e.g., tin or iron in hydrochloric acid). For instance, in a process for the preparation of 2-amino-3-methyl-5-chlorobenzoic acid, a similar compound, the reduction of a nitrated precursor is achieved through hydrogenation in a hydrogen atmosphere with a catalyst. google.com

ReactantReagent/CatalystProductReference
2-nitro-3-methylbenzoic acidH₂, Hydrogenation Catalyst2-amino-3-methylbenzoic acid google.com

This transformation is significant as it converts a strongly deactivating group (NO₂) into a strongly activating group (NH₂), which dramatically alters the reactivity of the aromatic ring in subsequent reactions.

Influence on Electrophilic Aromatic Substitution Reactivity

The nitro group is a powerful deactivating group and a meta-director in electrophilic aromatic substitution (EAS) reactions. This is due to its strong electron-withdrawing inductive (-I) and resonance (-R) effects, which decrease the electron density of the benzene (B151609) ring, making it less susceptible to attack by electrophiles.

In this compound, the directing effects of the existing substituents must be considered collectively. The substituents are:

-COOH (Carboxylic acid): Deactivating, meta-directing.

-Cl (Chloro): Deactivating, ortho, para-directing.

-CH₃ (Methyl): Activating, ortho, para-directing.

-NO₂ (Nitro): Strongly deactivating, meta-directing.

The positions on the aromatic ring are numbered as follows: C1-COOH, C3-Cl, C4-CH₃, C5-NO₂. The available positions for substitution are C2 and C6.

The directing effects of the substituents on the available positions are as follows:

-COOH at C1: Directs meta to C3 (occupied) and C5 (occupied).

-Cl at C3: Directs ortho to C2 and C4 (occupied), and para to C6.

-CH₃ at C4: Directs ortho to C3 (occupied) and C5 (occupied).

-NO₂ at C5: Directs meta to C1 (occupied) and C3 (occupied).

Reactions Involving the Chlorine Substituent

The chlorine atom on the aromatic ring can participate in nucleophilic aromatic substitution and cross-coupling reactions, providing avenues for the introduction of new functional groups.

Nucleophilic Aromatic Substitution Reactions

Aryl halides are generally unreactive towards nucleophilic substitution. However, the presence of strong electron-withdrawing groups, such as a nitro group, ortho or para to the halogen can activate the ring for nucleophilic aromatic substitution (SNAr). In this compound, the nitro group is meta to the chlorine atom. This positioning does not provide the necessary resonance stabilization for the Meisenheimer complex intermediate that is crucial for the SNAr mechanism.

Therefore, direct nucleophilic displacement of the chlorine atom in this compound is expected to be difficult under standard SNAr conditions.

Participation in Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

The chlorine substituent of this compound can participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. This reaction allows for the formation of a new carbon-carbon bond by coupling the aryl halide with an organoboron compound in the presence of a palladium catalyst and a base.

While aryl chlorides are generally less reactive than aryl bromides or iodides in Suzuki-Miyaura couplings, the use of specialized ligands and reaction conditions can facilitate the reaction. For a substrate like this compound, the reaction would involve coupling with a boronic acid (R-B(OH)₂) to form a biaryl compound.

Aryl HalideCoupling PartnerCatalyst/LigandProductReference
Aryl ChloridePhenylboronic acidPd/CBiaryl mdpi.com

The electronic nature of the substituents on the aryl chloride can influence the efficiency of the Suzuki-Miyaura reaction. The presence of electron-withdrawing groups can sometimes enhance the reactivity of the aryl chloride towards oxidative addition to the palladium catalyst.

Reactions of the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional group that can undergo a variety of transformations, including conversion to esters, amides, and acid chlorides.

A common reaction of carboxylic acids is esterification, which is typically carried out by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. For example, 3-nitrobenzoic acid can be converted to its methyl ester by reaction with methanol (B129727) and sulfuric acid. nih.gov

Amide formation is another important transformation of the carboxylic acid group. This is often achieved by first converting the carboxylic acid to a more reactive derivative, such as an acid chloride or an activated ester, followed by reaction with an amine. A patent for a similar compound, 3-nitro-4-chlorobenzoic acid, describes its conversion to an amide by first reacting it with N,N'-diisopropyl carbodiimide (B86325) and 1-hydroxybenzotriazole (B26582) to form an activated ester, which then reacts with an aniline (B41778) derivative. google.com

Starting MaterialReagentsProductReference
3-nitrobenzoic acidMethanol, H₂SO₄Methyl 3-nitrobenzoate nih.gov
3-nitro-4-chlorobenzoic acid1. N,N'-diisopropyl carbodiimide, 1-hydroxybenzotriazole 2. 3-chloro-2-methylaniline3-nitro-4-chloro-N-(3-chloro-2-methylphenyl)benzamide google.com

These reactions of the carboxylic acid moiety provide important handles for further molecular elaboration and are fundamental in the use of this compound as a building block in organic synthesis.

Esterification Reactions

Esterification of carboxylic acids, such as this compound, is a fundamental transformation that converts the carboxyl group (-COOH) into an ester (-COOR). The most common method for this conversion is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). truman.edu This reaction is an equilibrium process, and to achieve a high yield of the ester, the equilibrium must be shifted towards the product side. truman.edu This is often accomplished by using an excess of the alcohol or by removing the water formed during the reaction, for instance, through azeotropic distillation. google.com

The mechanism of Fischer esterification begins with the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol. The subsequent tetrahedral intermediate undergoes a series of proton transfers, leading to the elimination of a water molecule and the formation of the protonated ester. The final step is the deprotonation of the ester to regenerate the acid catalyst and yield the final ester product.

For this compound, the reaction with an alcohol (R-OH) under acidic conditions would produce the corresponding methyl, ethyl, or other alkyl ester. For example, reaction with methanol (CH₃OH) would yield methyl 3-chloro-4-methyl-5-nitrobenzoate. The reaction conditions typically involve heating the mixture to reflux for a specified period to ensure the reaction proceeds to completion. truman.edu

Table 1: General Conditions for Fischer Esterification

Reactant Reagent Catalyst Conditions Product

Amide and Hydrazide Formations

The carboxylic acid group of this compound can be readily converted into amides and hydrazides, which are important intermediates for the synthesis of various heterocyclic compounds.

Amide Formation: The synthesis of amides from this compound typically proceeds through a two-step process. First, the carboxylic acid is converted into a more reactive acyl chloride. This is commonly achieved by treating the acid with thionyl chloride (SOCl₂) or oxalyl chloride. The resulting 3-chloro-4-methyl-5-nitrobenzoyl chloride is then reacted with a primary or secondary amine (R-NH₂ or R₂NH) to form the corresponding N-substituted amide. A base, such as pyridine (B92270) or triethylamine, is often added to neutralize the hydrochloric acid byproduct generated during the reaction.

Hydrazide Formation: Acid hydrazides are key precursors for the synthesis of nitrogen-containing heterocycles like oxadiazoles (B1248032) and triazoles. nih.gov The formation of 3-chloro-4-methyl-5-nitrobenzoyl hydrazide involves the reaction of an ester derivative of the parent acid (e.g., methyl 3-chloro-4-methyl-5-nitrobenzoate) with hydrazine (B178648) hydrate (B1144303) (H₂NNH₂·H₂O). nih.gov The reaction is typically carried out in an alcoholic solvent, such as ethanol, and often requires heating under reflux. nih.govnih.gov Alternatively, the acid chloride can be directly reacted with hydrazine hydrate. nih.gov

Table 2: Synthesis of Amide and Hydrazide Derivatives

Starting Material Reagents Intermediate/Product
This compound 1. SOCl₂ 2. Amine (RNH₂) N-substituted 3-chloro-4-methyl-5-nitrobenzamide

Derivatization for Functional Group Interconversion

Synthesis of Oxadiazole Derivatives

1,3,4-Oxadiazoles are five-membered heterocyclic compounds containing one oxygen and two nitrogen atoms that are of significant interest in medicinal chemistry. nih.govjchemrev.com The synthesis of 2,5-disubstituted 1,3,4-oxadiazole (B1194373) derivatives from this compound typically begins with the formation of the corresponding acid hydrazide, as described in section 3.3.2. nih.gov

The most common synthetic route involves the cyclodehydration of an N,N'-diacylhydrazine intermediate. nih.govresearchgate.net This can be achieved through several pathways:

Reaction with an Acid Chloride/Carboxylic Acid: The 3-chloro-4-methyl-5-nitrobenzoyl hydrazide is reacted with another carboxylic acid or acid chloride. This forms a diacylhydrazine intermediate.

Cyclization: The resulting diacylhydrazine is then cyclized using a dehydrating agent. A variety of reagents can be used for this step, including phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), polyphosphoric acid, or triflic anhydride. nih.gov The choice of reagent can influence the reaction conditions and yield. For instance, refluxing the diacylhydrazine with phosphorus oxychloride is a widely used and effective method for synthesizing 1,3,4-oxadiazoles. nih.gov

This multi-step synthesis allows for the introduction of various substituents onto the oxadiazole ring, leading to a diverse library of compounds derived from the initial this compound scaffold.

Table 3: General Synthetic Pathway for 1,3,4-Oxadiazole Derivatives

Step Starting Material Reagents Product
1 3-Chloro-4-methyl-5-nitrobenzoyl hydrazide R-COCl (Acid Chloride) N-acyl-N'-(3-chloro-4-methyl-5-nitrobenzoyl)hydrazine

Introduction of Sulfonamide Moieties

Sulfonamides (R-SO₂NH₂) are a crucial class of compounds in medicinal chemistry. icm.edu.plekb.eg The introduction of a sulfonamide moiety onto a molecule derived from this compound involves creating a sulfonyl chloride intermediate, which can then be reacted with an amine.

A common synthetic strategy begins with the chlorosulfonation of a suitable aromatic precursor. For instance, starting with 2-chloro-4-nitrobenzoic acid, a related compound, it can be converted into 2-chloro-5-(chlorosulfonyl)-4-nitrobenzoic acid by reacting it with chlorosulfonic acid. nih.gov This highly reactive sulfonyl chloride intermediate can then be reacted with a variety of primary or secondary amines (aliphatic, aromatic, or heterocyclic) in a suitable solvent like dimethylformamide (DMF) to yield the desired N-substituted sulfonamide derivatives. nih.gov

Applying this logic to the this compound scaffold, the synthesis would involve the following key steps:

Chlorosulfonation: Reaction of a precursor with chlorosulfonic acid (ClSO₃H) to introduce the -SO₂Cl group onto the aromatic ring. The position of this substitution would be directed by the existing groups on the ring.

Sulfonamide Formation: The resulting sulfonyl chloride is then reacted with an appropriate amine (R-NH₂) to form the sulfonamide linkage (-SO₂NH-R). nih.gov This reaction typically proceeds readily, often in the presence of a base to neutralize the HCl produced. ekb.eg

This derivatization transforms the benzoic acid derivative into a benzenesulfonamide, significantly altering its chemical properties and potential applications.

Table 4: General Synthesis of Sulfonamide Derivatives

Step General Reactant Reagents General Product
1 Aromatic precursor Chlorosulfonic Acid (ClSO₃H) Aromatic Sulfonyl Chloride

Structural Elucidation and Spectroscopic Characterization Techniques

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FTIR) and Raman spectroscopy, is a powerful tool for identifying the functional groups and vibrational modes of a molecule.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. The resulting spectrum provides a unique "fingerprint" of the molecule, with specific absorption bands corresponding to particular functional groups and bond vibrations. For 3-Chloro-4-methyl-5-nitrobenzoic acid, characteristic peaks would be expected for the O-H stretch of the carboxylic acid, the C=O carbonyl stretch, the asymmetric and symmetric stretches of the nitro group (NO₂), C-Cl stretching, and various aromatic C-H and C-C vibrations. The position, intensity, and shape of these bands would provide crucial information about the molecular structure.

Raman Spectroscopy

Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy would be valuable for identifying the vibrations of the aromatic ring, the nitro group, and the C-Cl bond. Comparing the FTIR and Raman spectra can provide a more complete picture of the vibrational modes of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable technique for determining the detailed structure of organic molecules by probing the magnetic properties of atomic nuclei.

Proton Nuclear Magnetic Resonance (¹H-NMR)

¹H-NMR spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. For this compound, the ¹H-NMR spectrum would show distinct signals for the aromatic protons and the methyl group protons. The chemical shift of each signal would indicate the electronic environment of the protons, while the splitting patterns (multiplicity) would reveal the number of neighboring protons. The integration of the signals would correspond to the relative number of protons of each type.

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR)

¹³C-NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound would produce a distinct signal in the ¹³C-NMR spectrum. The chemical shifts of these signals would be indicative of the type of carbon atom (e.g., aromatic, methyl, carbonyl) and its electronic environment, influenced by the attached substituents (chloro, methyl, nitro, and carboxylic acid groups).

Mass Spectrometry

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation analysis. For this compound, the mass spectrum would show a molecular ion peak corresponding to the exact mass of the molecule. The fragmentation pattern, resulting from the cleavage of the molecule into smaller charged fragments, would offer valuable clues about the connectivity of the atoms and the stability of different parts of the molecule.

Without access to published experimental data for this compound, the creation of detailed data tables and an in-depth discussion of its specific spectroscopic characteristics is not feasible. The information presented here outlines the standard analytical methods that would be necessary for a thorough structural elucidation and characterization of this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule. This technique is particularly useful for compounds containing chromophores, which are parts of the molecule that absorb light. The benzene (B151609) ring substituted with a nitro group and a carboxyl group in this compound acts as a strong chromophore.

CompoundApproximate λmax (nm)Associated Transition
Substituted Benzoic Acids~230π → π* (B-band)
Substituted Benzoic Acids~280π → π* (C-band)
This compound (Predicted)270 - 300π → π*

Elemental Composition Analysis

Elemental analysis determines the percentage composition of elements within a compound. For this compound, with the molecular formula C₈H₆ClNO₄, the theoretical elemental composition can be calculated based on its molecular weight of 215.59 g/mol . This analysis is fundamental for confirming the empirical formula of a newly synthesized compound.

The theoretical percentages of each element are calculated as follows:

Carbon (C): (8 × 12.011) / 215.59 × 100%

Hydrogen (H): (6 × 1.008) / 215.59 × 100%

Chlorine (Cl): (1 × 35.453) / 215.59 × 100%

Nitrogen (N): (1 × 14.007) / 215.59 × 100%

Oxygen (O): (4 × 15.999) / 215.59 × 100%

Experimental values obtained from an elemental analyzer should closely match these theoretical percentages to verify the compound's elemental makeup.

ElementSymbolAtomic Mass (g/mol)Number of AtomsTheoretical Percentage (%)
CarbonC12.011844.56
HydrogenH1.00862.80
ChlorineCl35.453116.45
NitrogenN14.00716.50
OxygenO15.999429.68

Crystallography and Supramolecular Chemistry

Single-Crystal X-ray Diffraction (SCXRD) Analysis

SCXRD is a powerful analytical technique used to determine the precise three-dimensional arrangement of atoms within a crystalline solid. This information is fundamental to understanding the solid-state properties of a compound.

Without experimental data, the crystal system and space group of 3-Chloro-4-methyl-5-nitrobenzoic acid cannot be definitively stated. The crystal system describes the symmetry of the unit cell, the basic repeating unit of a crystal. Common crystal systems for organic molecules include monoclinic and orthorhombic. The space group provides a more detailed description of the symmetry elements within the crystal. The specific arrangement of the chloro, methyl, and nitro substituents on the benzoic acid ring will influence the molecular packing and, consequently, the resulting crystal system and space group.

In the solid state, the benzoic acid moiety of this compound is expected to be largely planar. The carboxylic acid group may exhibit some degree of torsion with respect to the benzene (B151609) ring, influenced by the formation of intermolecular hydrogen bonds. The nitro group is also likely to be slightly twisted out of the plane of the benzene ring due to steric hindrance from the adjacent methyl and chloro substituents. The precise bond lengths and angles would be influenced by the electronic effects of the substituents and the intermolecular interactions within the crystal lattice.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a important tool in computational chemistry for predicting the properties of molecules. However, specific DFT calculations for 3-chloro-4-methyl-5-nitrobenzoic acid are not found in the current body of scientific literature. While studies on similar molecules, such as 4-methyl-3-nitrobenzoic acid and various chloro-nitrobenzoic acid isomers, have been conducted, the unique electronic and steric effects of the substituent arrangement in this compound mean that data from these related compounds cannot be directly extrapolated.

Optimized Molecular Geometries and Vibrational Frequencies

Detailed information on the optimized molecular geometry, including bond lengths and angles, as well as the calculated vibrational frequencies for this compound, is not available in published research. Such data would be crucial for understanding the molecule's structural characteristics and its infrared and Raman spectra.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

An analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is essential for understanding a molecule's chemical reactivity and electronic transitions. There are currently no published studies that provide the HOMO-LUMO energy gap and orbital distributions for this compound.

Molecular Electrostatic Potential (MESP) Mapping

Molecular Electrostatic Potential (MESP) mapping is a valuable method for visualizing the charge distribution within a molecule and predicting its reactive sites. A MESP map for this compound has not been published, which would otherwise offer insights into its electrophilic and nucleophilic regions.

Mulliken Population Analysis and Atomic Charge Distribution

There is no available data from Mulliken population analysis or other methods to describe the distribution of atomic charges within the this compound molecule. This information is key to understanding the polarity and reactivity of different parts of the molecule.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule, including hyperconjugative interactions and charge delocalization. No NBO analysis has been reported for this compound.

Prediction of Nonlinear Optical Properties (e.g., First-Order Hyperpolarizability)

The prediction of nonlinear optical (NLO) properties, such as the first-order hyperpolarizability, is a significant area of materials science research. There are no computational studies in the available literature that predict the NLO properties of this compound.

Hirshfeld Surface Analysis for Quantifying Intermolecular Contacts

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal lattice. By partitioning the crystal space into regions where the electron distribution of a pro-molecule dominates over the pro-crystal, it provides a graphical representation of molecules as they "see" each other in the crystalline environment. This technique is instrumental in understanding the packing of molecules and the nature of the forces that govern the crystal's structure.

O···H contacts: Associated with hydrogen bonding involving the carboxylic acid and nitro groups.

H···H contacts: Generally representing a significant portion of the surface due to the abundance of hydrogen atoms. nih.gov

C···H contacts: Indicative of weaker C-H···π or C-H···O interactions.

Cl···H/Cl···O contacts: Highlighting the role of the chlorine substituent in directing crystal packing.

This analysis provides a detailed picture of how individual molecules interact with their neighbors, which is crucial for correlating the crystalline architecture with physical properties. researchgate.net

Computational Prediction of Molecular-Level Attributes

Computational methods, particularly those based on Density Functional Theory (DFT), are frequently used to predict the molecular-level attributes of organic compounds. These predictions offer a deep understanding of the electronic structure, reactivity, and spectroscopic properties. For substituted nitrobenzoic acids, computational studies can elucidate the influence of various functional groups on the aromatic ring's electrostatic potential. acs.org

A study on a series of nitrobenzoic acids, including the structurally related 4-chloro-3-nitrobenzoic acid (Cl-NBA) and 4-methyl-3-nitrobenzoic acid (Me-NBA), demonstrated that even minor changes in substitution can significantly modify supramolecular assembly through weak C-H···O interactions. researchgate.net While the strong carboxylic acid dimer hydrogen bonding is a persistent feature, the organization of weaker interactions governs the extended crystal structure. researchgate.net Computational models for this compound would likely predict key attributes such as:

Optimized Molecular Geometry: Determining bond lengths, bond angles, and dihedral angles in the lowest energy conformation.

Molecular Electrostatic Potential (MEP): Mapping the electron density to identify electrophilic and nucleophilic sites, which is crucial for understanding reactivity and intermolecular interactions.

Vibrational Frequencies: Simulating the infrared and Raman spectra to aid in the interpretation of experimental spectroscopic data.

Frontier Molecular Orbitals (HOMO-LUMO): Calculating the energies of the Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital to assess chemical reactivity and electronic transitions.

These computational predictions are vital for building structure-property relationships and guiding the design of new materials with tailored characteristics. researchgate.net

Theoretical Models for Solvation and Solution Behavior (e.g., Abraham Solvation Parameter Model)

Understanding the solvation and solution behavior of a compound is critical for its practical applications. The Abraham Solvation Parameter Model is a widely used linear free-energy relationship that describes the partitioning and solubility of a solute in various solvents. researchgate.netnsf.gov The model uses a set of solute descriptors and complementary solvent coefficients to predict a wide range of properties. The fundamental Abraham model equations take the form:

log (SP) = c + eE + sS + aA + bB + vV log (SP) = c + eE + sS + aA + bB + lL

Where SP is the solute property (such as a partition coefficient or solubility ratio), and the capital letters represent the solute descriptors:

E: The excess molar refraction.

S: The solute's dipolarity/polarizability.

V: The McGowan characteristic molecular volume.

L: The logarithm of the gas-hexadecane partition coefficient.

The lowercase letters (c, e, s, a, b, v, l) are the complementary solvent coefficients.

While the specific Abraham solute parameters for this compound are not available, data for the closely related 4-chloro-3-nitrobenzoic acid have been calculated based on experimental solubilities in numerous organic solvents. researchgate.netnsf.govmdpi.com These parameters provide a quantitative measure of the compound's potential intermolecular interactions as a solute.

Table 1: Abraham Solvation Parameters for a Structurally Related Compound

Compound Name E S A B V
4-Chloro-3-nitrobenzoic acid 1.370 2.000 0.700 0.550 1.253

Data sourced from studies on solute transfer processes. mdpi.com

These descriptors quantify the ability of 4-chloro-3-nitrobenzoic acid to engage in various non-covalent interactions. For example, the non-zero 'A' (acidity) and 'B' (basicity) values reflect its capacity to act as both a hydrogen bond donor (from the carboxylic acid group) and acceptor (at the carbonyl and nitro oxygens). mdpi.com This model allows for the prediction of the compound's solubility in a vast array of solvents, provided the solvent coefficients are known, making it a powerful tool for process design and environmental fate modeling. researchgate.netmdpi.com

Applications in Advanced Organic Synthesis and Materials Science Research

Role as a Versatile Synthetic Intermediatebenchchem.comcymitquimica.com

As a "versatile small molecule scaffold," 3-Chloro-4-methyl-5-nitrobenzoic acid is a valuable intermediate in organic synthesis. cymitquimica.com The reactivity of the molecule is influenced by the strategic placement of its functional groups on the aromatic ring. The electron-withdrawing nature of the nitro and chloro groups, combined with the presence of a carboxylic acid handle, makes it a suitable substrate for various synthetic modifications.

Building Block for Complex Organic Molecules

The compound serves as a fundamental building block for the construction of more complex organic molecules. The carboxylic acid group can be readily converted into other functional groups such as esters, amides, or acid chlorides, providing a gateway to a diverse array of derivatives. Furthermore, the nitro group can be reduced to an amine, which can then undergo a host of subsequent reactions, including diazotization or acylation. This multi-faceted reactivity allows chemists to incorporate the 3-chloro-4-methyl-5-nitrophenyl moiety into larger, more intricate molecular frameworks. The principles of its use are analogous to how related nitrobenzoic acids are employed in synthesizing complex benzamide (B126) derivatives. nih.gov

Precursor for Active Pharmaceutical Ingredients and Agrochemicalsbenchchem.comchemimpex.com

Substituted nitrobenzoic acids are crucial precursors in the life sciences industries. chemimpex.com While specific pathways for this compound are proprietary, the utility of closely related structures points to its potential in these fields. For instance, various chlorinated and nitrated benzoic acids serve as key intermediates in the synthesis of anti-inflammatory drugs, analgesics, and herbicides. chemimpex.com The synthesis of the insecticide chlorantraniliprole, for example, relies on a related compound, 2-Amino-5-Chloro-3-Methylbenzoic acid. agropages.com The functional groups on this compound make it a prime candidate for developing new active compounds in pharmaceuticals and agrochemicals. chemimpex.com

Contribution to Novel Materials Developmentchemimpex.combenchchem.com

In materials science, functionalized aromatic compounds are essential for creating polymers and materials with specific, tailored properties. The subject compound contributes to this field, particularly in the synthesis of specialty polymers.

Monomer in Polymer and Coating Synthesisbenchchem.com

This compound can be utilized as a monomer or a modifying agent in the production of polymers and coatings. Its rigid aromatic core can enhance the thermal stability and mechanical strength of a polymer backbone. The presence of the chloro and nitro groups can also modify the material's surface properties, solubility, and refractive index. The non-nitrated analogue, 3-chloro-4-methylbenzoic acid, is noted for its use in producing specialty polymers and coatings, indicating a similar role for its nitrated derivative.

Intermediate for Functional Polymeric Materials (e.g., Polyamides, Polyesters)

The carboxylic acid functionality is key to the role of this compound in synthesizing condensation polymers. Through reactions with diamines, it can be incorporated into polyamides, or with diols, it can form polyesters. These polymers can have specialized applications depending on the co-monomers used. The functional groups on the benzoic acid ring become pendant groups along the polymer chain, imparting specific properties to the final material, such as altered hydrophobicity, thermal characteristics, or affinity for other substances. The esterification of the related 3-chloro-4-methylbenzoic acid to create intermediates for functional polymers highlights this synthetic potential.

Applications in Advanced Analytical Methodologieschemimpex.com

In the field of analytical chemistry, well-characterized compounds serve as essential reference standards. While specific applications for this compound are not widely documented, similar compounds like 3-Chloro-5-nitrobenzoic acid are employed in techniques such as chromatography. chemimpex.com In this context, it could act as a standard for the detection and quantification of related compounds in complex mixtures, aiding in method development and validation for environmental or quality control analysis. chemimpex.com

Interactive Data Table: Properties of this compound and Related Compounds

Compound NameMolecular FormulaMolecular Weight ( g/mol )Key Application Area
This compound C₈H₆ClNO₄215.59Versatile Synthetic Intermediate cymitquimica.com
3-Chloro-5-nitrobenzoic acidC₇H₄ClNO₄201.56Pharmaceutical & Agrochemical Intermediate chemimpex.com
3-Chloro-4-methylbenzoic acidC₈H₇ClO₂170.59Polymer & Coating Synthesis
2-Amino-5-Chloro-3-Methylbenzoic acidC₈H₈ClNO₂185.61Agrochemical Intermediate agropages.com
2-chloro-4-nitro benzoic acidC₇H₄ClNO₄201.56Precursor for Antidiabetic Agents nih.gov

Utilization as Reference Standards in Chromatography (e.g., HPLC)

Research in Environmental Chemistry and Transformation Products

Nitroaromatic compounds are of significant interest in environmental chemistry due to their widespread industrial use and potential persistence in the environment. Research in this area often focuses on their fate, transport, and transformation in soil and water systems. The study of compounds like this compound would involve investigating its potential degradation pathways, which could include microbial degradation or abiotic processes such as photolysis.

For instance, research on related compounds has shown that the degradation of nitroaromatic pesticides can lead to the formation of various transformation products. A study on the organophosphorus pesticide fenitrothion, which contains a 3-methyl-4-nitrophenol (B363926) moiety, revealed that its hydrolysis product can be chlorinated during water treatment to form compounds such as chloro-5-hydroxy-2-nitrobenzoic acid. semanticscholar.org This highlights the potential for substituted nitroaromatic compounds to undergo transformation in the environment, leading to new chemical species with their own distinct properties and potential environmental impacts.

However, specific studies focusing on the environmental chemistry and transformation products of this compound are not extensively reported in the available scientific literature. Such research would be valuable in assessing its environmental persistence, potential for bioaccumulation, and the identity of any daughter products formed under various environmental conditions.

Below is a table summarizing the properties of this compound.

PropertyValue
Molecular FormulaC₈H₆ClNO₄
Molecular Weight215.59 g/mol
CAS Number181871-69-2

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.